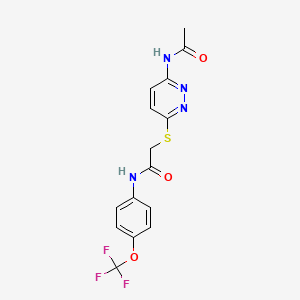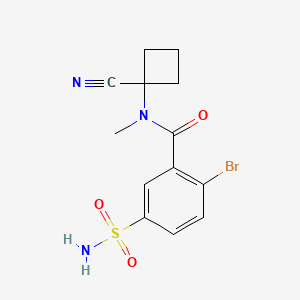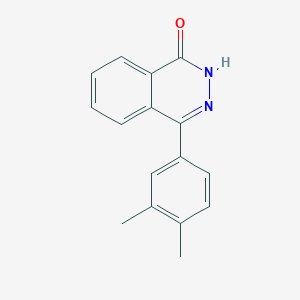![molecular formula C20H22F3N5O2 B2635759 N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide CAS No. 921898-82-0](/img/structure/B2635759.png)
N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide is a useful research compound. Its molecular formula is C20H22F3N5O2 and its molecular weight is 421.424. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Cyclization Reactions
The compound under discussion is related to pyrazolopyrimidines, a class of compounds that have been synthesized and explored for various biochemical activities. A study by Abd and Awas (2008) detailed the synthesis and cyclization reactions involving pyrazolopyrimidinyl keto-esters. These compounds demonstrated significant effects on increasing the reactivity of cellobiase, suggesting potential applications in enhancing enzymatic reactions. The research underscores the importance of structural modification in pyrazolopyrimidines for biological applications (Mohamed Abd, Gawaad Awas, 2008).
Anticancer and Anti-inflammatory Agents
Another study conducted by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents. This research signifies the therapeutic potential of pyrazolopyrimidine derivatives in treating cancer and inflammation, highlighting the versatility of these compounds in medicinal chemistry (A. Rahmouni et al., 2016).
Development of New Pyrimidines
Flores et al. (2006) focused on synthesizing a series of pyrimidines with trifluoromethyl groups, through the cyclocondensation of pyrazoles with alkoxyalk-3-en-2-ones. This synthesis pathway is crucial for generating new compounds with potential biological activities, demonstrating the compound's role in developing novel pyrimidine derivatives (D. Flores et al., 2006).
Inhibitor of Thymidylate Synthase
Taylor et al. (1992) discovered a dideazatetrahydrofolate analogue, structurally related to the compound , which inhibits thymidylate synthase. This inhibition suggests potential applications in cancer therapy by targeting the thymidylate synthase pathway, essential for DNA synthesis and repair. The study opens avenues for clinical evaluations of similar compounds as antitumor agents (E. Taylor et al., 1992).
Antimicrobial Applications
A study by Holla et al. (2006) synthesized novel pyrazolopyrimidine derivatives, demonstrating significant antimicrobial activity. This research highlights the potential of such compounds in developing new antibiotics or antifungal agents, addressing the growing concern over antibiotic resistance (B. S. Holla et al., 2006).
Mécanisme D'action
Target of Action
The primary target of 2,2-dimethyl-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide , also known as F2323-1579 , is the CD20 and CD3 proteins . These proteins are expressed on B cells and T cells respectively, and play crucial roles in the immune response .
Mode of Action
F2323-1579 is a bispecific T cell engaging IgM antibody. It binds to CD20 expressing B cells with high avidity, which is believed to be more powerful compared to an IgG bispecific antibody with only one or two binding units for CD20 . This interaction triggers T cell dependent and complement dependent mechanisms of cytotoxicity .
Biochemical Pathways
The binding of F2323-1579 to CD20 and CD3 proteins activates T cells and leads to the depletion of CD20 expressing cells deep within various tissues, including bone marrow, spleen, and lymph nodes . This affects the B cell mediated immune response pathway and can lead to downstream effects such as the reduction of autoantibodies in autoimmune diseases .
Pharmacokinetics
The ADME properties of F2323-1579 are currently under investigation. Preliminary results from clinical trials suggest that it has a favorable safety and tolerability profile . The impact of these properties on the bioavailability of F2323-1579 is yet to be fully understood.
Result of Action
The action of F2323-1579 results in the depletion of CD20 expressing cells, which may offer the potential for deeper depletion than currently approved antibody therapies . In vitro studies show that F2323-1579 is significantly more effective than rituximab in depleting low CD20 expressing cells .
Action Environment
The action, efficacy, and stability of F2323-1579 can be influenced by various environmental factors. For instance, the presence of other immune cells in the microenvironment can affect the activation of T cells and the subsequent depletion of B cells
Propriétés
IUPAC Name |
2,2-dimethyl-N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O2/c1-19(2,3)18(30)24-7-8-28-16-15(10-26-28)17(29)27(12-25-16)11-13-5-4-6-14(9-13)20(21,22)23/h4-6,9-10,12H,7-8,11H2,1-3H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSVDULQHUXEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(R)-2-Pyrrolidinyl]indan-2-ol](/img/structure/B2635681.png)



![1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B2635692.png)

![Propan-2-yl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxylate](/img/structure/B2635694.png)



![2,6-Dichlorobenzoic acid [3-cyano-6-(3-methoxyphenyl)-2-pyridinyl] ester](/img/structure/B2635698.png)
